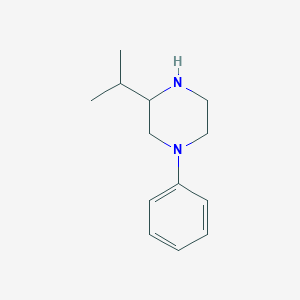
2-(2-bromo-4-chlorophenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H9BrClNO and its molecular weight is 262.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hepatoprotection
A study investigated the hepatoprotective activity of a structurally similar compound, 3-bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one, in rats. This compound showed significant protection against liver injury induced by substances like carbon tetrachloride, paracetamol, and thioacetamide (Tripathi et al., 2003).
Synthesis Protocols
Research has been conducted on the synthesis of ketamine, which shares a similar structure with the compound . A study developed a new protocol for ketamine synthesis using hydroxy ketone intermediates, demonstrating the potential for synthesizing related compounds (Zekri et al., 2020).
Cyclization Processes
The preparation of Tetrahydroisoquinoline-3-ones via cyclization of phenyl acetamides, including compounds similar to 2-(2-bromo-4-chlorophenyl)-N-methylacetamide, has been explored. This highlights its potential use in organic synthesis (Yang et al., 2014).
Molecular Conformation Studies
A study on halogenated C,N-diarylacetamides, which are structurally related to the compound, focused on their molecular conformations and supramolecular assembly. This research could be relevant for understanding the physical and chemical properties of this compound (Nayak et al., 2014).
Therapeutic Applications
A novel anilidoquinoline derivative, structurally related to the compound , was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The study found significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications (Ghosh et al., 2008).
Insecticidal Potential
Phenoxyacetamide derivatives, including N-(4-chlorophenyl)-2-phenoxyacetamide, were synthesized and tested as potential insecticidal agents. This indicates the potential use of similar compounds in pest control (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12-9(13)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZABPSMJYHCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

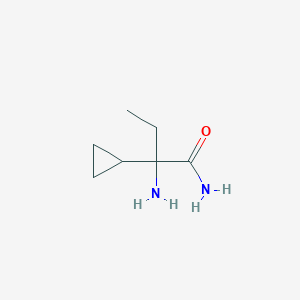
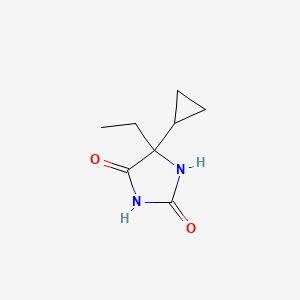
![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)

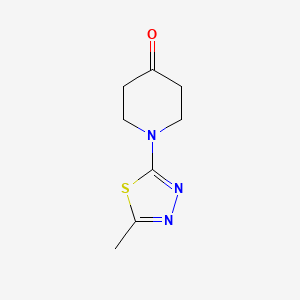
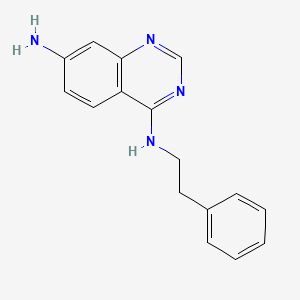
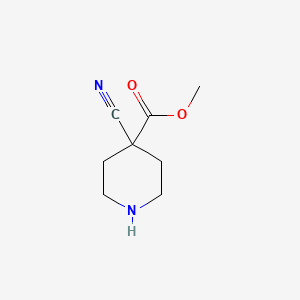
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

